molecular formula C6H11Cl2N3O B2780476 {2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol dihydrochloride CAS No. 2173999-48-7

{2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol dihydrochloride

Cat. No.: B2780476
CAS No.: 2173999-48-7
M. Wt: 212.07
InChI Key: QSLCRXBBCMFNDJ-UHFFFAOYSA-N
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Description

{2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol dihydrochloride is a heterocyclic compound with a unique structure that includes both pyrrole and pyrazole rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of solid alumina and room temperature conditions for cross-coupling reactions is a notable approach in laboratory settings .

Chemical Reactions Analysis

Types of Reactions

{2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents and temperatures to optimize yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

{2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its unique structure is explored for developing new pharmaceuticals with antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of {2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol dihydrochloride apart is its specific combination of pyrrole and pyrazole rings, which provides unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-ylmethanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.2ClH/c10-3-6-4-1-8-9-5(4)2-7-6;;/h1,6-7,10H,2-3H2,(H,8,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLCRXBBCMFNDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=NN2)C(N1)CO.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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